molecular formula C7H15NOS B6236802 2-(1,4-oxazepan-2-yl)ethane-1-thiol CAS No. 2356350-35-9

2-(1,4-oxazepan-2-yl)ethane-1-thiol

Cat. No.: B6236802
CAS No.: 2356350-35-9
M. Wt: 161.3
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Description

2-(1,4-oxazepan-2-yl)ethane-1-thiol is a chemical compound characterized by the presence of an oxazepane ring and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-oxazepan-2-yl)ethane-1-thiol typically involves the formation of the oxazepane ring followed by the introduction of the thiol group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazepane ring. Subsequent thiolation can be achieved using thiolating agents such as thiourea or hydrogen sulfide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-oxazepan-2-yl)ethane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the oxazepane ring or the thiol group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-(1,4-oxazepan-2-yl)ethane-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems due to its thiol group, which can interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,4-oxazepan-2-yl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The oxazepane ring may also contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    2-(1,4-oxazepan-2-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    2-(1,4-oxazepan-2-yl)ethanamine: Contains an amine group instead of a thiol group.

    2-(1,4-oxazepan-2-yl)ethane-1-sulfonic acid: An oxidized form with a sulfonic acid group.

Uniqueness

2-(1,4-oxazepan-2-yl)ethane-1-thiol is unique due to the presence of both an oxazepane ring and a thiol group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2356350-35-9

Molecular Formula

C7H15NOS

Molecular Weight

161.3

Purity

95

Origin of Product

United States

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